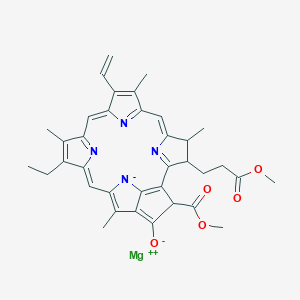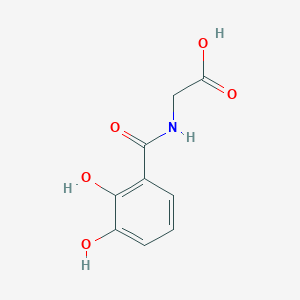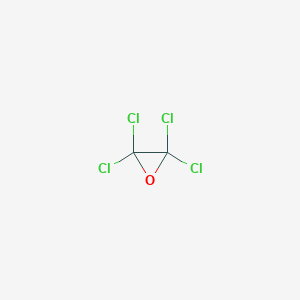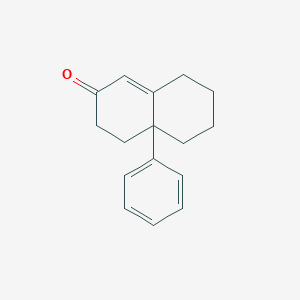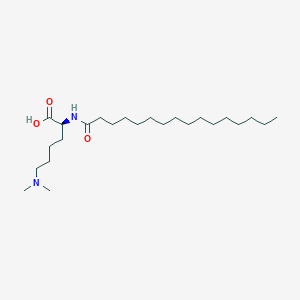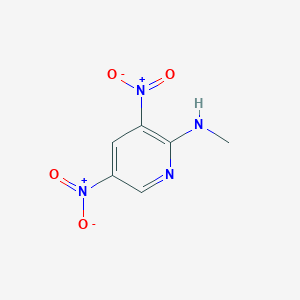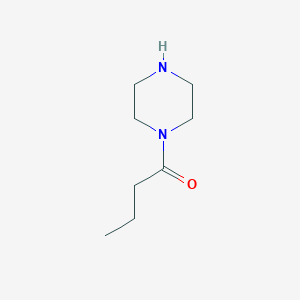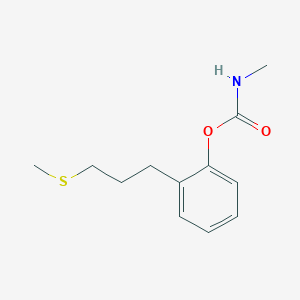
CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, o-(3-(methylthio)propyl)phenyl ester, also known as carbofuran, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless to brown crystalline solid that is soluble in water and has a characteristic odor. Carbofuran was first synthesized in 1959 and has since become a popular insecticide due to its high efficacy and low toxicity to mammals.
Scientific Research Applications
Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research on the mechanisms of insecticide resistance in pests, as well as in studies on the impact of pesticides on soil and water quality. Carbofuran has also been investigated for its potential use in the treatment of parasitic infections, due to its ability to inhibit the activity of acetylcholinesterase in parasites.
Mechanism Of Action
Carbofuran acts as an acetylcholinesterase inhibitor, meaning it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect. Carbofuran is highly selective for insects, as it has a low affinity for mammalian acetylcholinesterase.
Biochemical And Physiological Effects
Carbofuran has been shown to have a wide range of biochemical and physiological effects on insects. In addition to its effects on the nervous system, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has been shown to disrupt energy metabolism, alter gene expression, and affect the immune system. It has also been shown to have indirect effects on non-target organisms, such as altering the composition of soil microbial communities.
Advantages And Limitations For Lab Experiments
Carbofuran has several advantages as an insecticide for use in lab experiments. It is highly effective at low doses, making it cost-effective and reducing the risk of toxicity to lab personnel. It is also relatively stable and has a long shelf life. However, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has several limitations as well. It is highly toxic to non-target organisms, including mammals, birds, and fish. It can also persist in the environment for long periods of time, leading to potential contamination of soil and water.
Future Directions
There are several areas of research that could be pursued in the future related to CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER. One potential direction is the development of new formulations of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER that are less toxic to non-target organisms. Another area of research could be the investigation of the potential use of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER as a treatment for parasitic infections. Additionally, more research is needed to understand the long-term effects of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER on soil and water quality, as well as its potential impact on human health.
Synthesis Methods
Carbofuran is synthesized by the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate with 3-(methylthio)propionaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by a Michael addition. The resulting product is purified by recrystallization from a suitable solvent.
properties
CAS RN |
16637-86-8 |
|---|---|
Product Name |
CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER |
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |
InChI Key |
NBUCQPQCJZGMQW-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Other CAS RN |
16637-86-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



